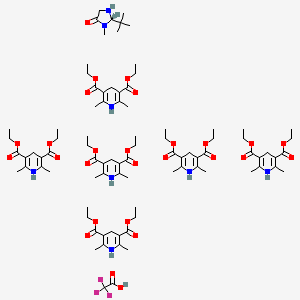
(S)-Mac-H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Mac-H” is a compound with intriguing properties. It belongs to the class of volatile organic compounds (VOCs), which are significant air pollutants and gaseous waste products containing energy. Understanding its structure, behavior, and applications is crucial for environmental and scientific research.
Vorbereitungsmethoden
Industrial Production:: Unfortunately, industrial-scale production details for “(S)-Mac-H” remain elusive. it’s likely that specialized chemical manufacturers employ optimized processes to achieve high yields and enantiopurity.
Analyse Chemischer Reaktionen
Reactivity:: “(S)-Mac-H” likely undergoes various reactions, including:
Oxidation: Oxidative processes could lead to the formation of functional groups or ring-opening reactions.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituting functional groups can alter its properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products:: The specific products depend on the reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- “(S)-Mac-H” could serve as a chiral building block in asymmetric synthesis.
- Its reactivity might find applications in designing new catalysts or ligands.
- Studying its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
- Bioconjugation strategies could utilize its unique properties.
- Perfumery: Chiral fragrances often rely on enantiopure compounds.
- Fine Chemicals: “this compound” could contribute to specialty chemicals.
Wirkmechanismus
The precise mechanism remains speculative, but it likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its molecular targets and pathways.
Eigenschaften
Molekularformel |
C88H131F3N8O27 |
|---|---|
Molekulargewicht |
1790.0 g/mol |
IUPAC-Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/6C13H19NO4.C8H16N2O.C2HF3O2/c6*1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h6*14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;;;;;;7-;/m......0./s1 |
InChI-Schlüssel |
NWCRTIKSGFXFGW-KDCVMDMUSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


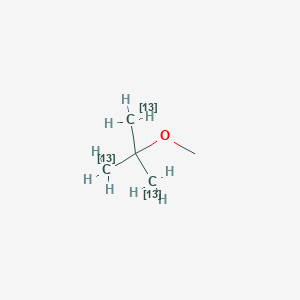
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
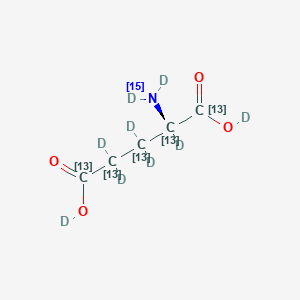
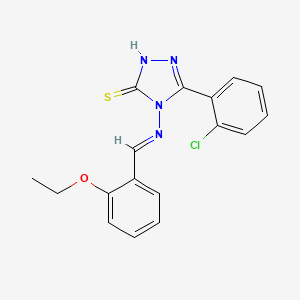

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)


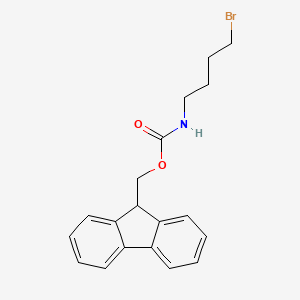
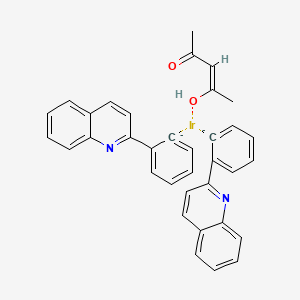
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


